molecular formula C22H35NO3 B109906 N-arachidonoylglycine CAS No. 179113-91-8

N-arachidonoylglycine

Cat. No. B109906
M. Wt: 361.5 g/mol
InChI Key: YLEARPUNMCCKMP-DOFZRALJSA-N
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Description

N-Arachidonylglycine (NAGly) is a carboxylic metabolite of the endocannabinoid anandamide (AEA) . It has been a primary focus of the field of lipidomics due to its wide range of signaling targets in the brain, the immune system, and various other bodily systems .


Synthesis Analysis

The biosynthesis and degradation of NAGly are not completely understood. Two proposed pathways include: 1) enzymatic conjugation of arachidonic acid and glycine and 2) the oxidative metabolism of the endogenous cannabinoid anandamide .


Molecular Structure Analysis

NAGly has a chemical formula of C22H35NO3 and a molar mass of 361.526 g·mol−1 . Its systematic IUPAC name is [(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenamido]acetic acid .


Chemical Reactions Analysis

NAGly is an endogenous metabolite of the endocannabinoid anandamide and acts as an efficacious agonist at GPR18 . It has been found to bind to G-protein coupled receptor 18 (GPR18), the putative abnormal cannabidiol receptor .


Physical And Chemical Properties Analysis

NAGly has hydrogen bond acceptors 4, hydrogen bond donors 2, and rotatable bonds 17. Its topological polar surface area is 66.4 .

Scientific Research Applications

Anti-Inflammatory Activity

N-arachidonoylglycine (NAgly) exhibits significant anti-inflammatory properties. In a study on mice, NAgly reduced the migration of inflammatory leukocytes in a peritonitis model. It was observed that NAgly might function through the activation of the orphan receptor GPR18, leading to an increase in anti-inflammatory eicosanoids such as 15-deoxy‐delta‐13,14‐PGJ2 and lipoxin A4, crucial in the resolution stage of inflammation (Burstein et al., 2011).

Modulation of Fatty Acid Amide Hydrolase

NAgly is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading the endocannabinoid anandamide. Studies have shown that NAgly enhances anandamide levels, leading to analgesic effects in rodents (Cascio et al., 2004).

Neuromodulatory Effects

NAgly influences sensory neurons and has been observed to modulate calcium influx and nitric oxide production. Its activation of G protein-coupled receptor (GPCR) GPR18 plays a role in antinociceptive and anti-inflammatory effects (Rimmerman et al., 2008).

Vasorelaxant Properties

NAgly acts as a vasorelaxant, modulating vascular tone through nitric oxide and large conductance calcium-activated potassium channels. This suggests a potential role in cardiovascular regulation (Parmar & Ho, 2010).

Neuroprotection and Glial Modulation

NAgly has shown neuroprotective effects in models of neuronal injury. It activates the GPR18 receptor, influencing the behavior of microglia and astrocytes, crucial in neuronal recovery processes (Grabiec et al., 2019).

Induction of Macrophage Apoptosis

NAgly has been found to induce apoptosis in macrophages, which is significant in understanding immune responses and inflammation regulation. The involvement of GPR18 suggests a complex interplay in immune modulation (Takenouchi et al., 2012).

Biosynthesis Pathways

The synthesis of NAgly involves cytochrome c catalyzing the formation from arachidonoyl coenzyme A and glycine, indicating a possible biological pathway for its generation (McCue et al., 2008).

Safety And Hazards

NAGly is suspected of causing cancer . It may cause drowsiness or dizziness, and it causes skin irritation and serious eye irritation .

Future Directions

NAGly is the most effective lipid recruiter of BV-2 microglia currently reported and its effects mimic those of Abn-CBD . The marked potency of NAGly acting on GPR18 to elicit directed migration, proliferation, and perhaps other MAPK-dependent phenomena advances our understanding of the lipid-based signaling mechanisms employed by the CNS to actively recruit microglia to sites of interest .

properties

IUPAC Name

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEARPUNMCCKMP-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045124
Record name N-Arachidonoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Arachidonoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-arachidonoylglycine

CAS RN

179113-91-8
Record name N-Arachidonoyl glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179113-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Arachidonylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179113918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Arachidonoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ARACHIDONYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB56SQA6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Arachidonoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
320
Citations
SH Burstein, CA McQuain, AH Ross… - Journal of cellular …, 2011 - Wiley Online Library
N‐arachidonoylglycine (NAgly) is an endogenous signaling lipid that is a member of the eicosanoid super family and is related to anandamide. It shows anti‐inflammatory activity in vivo …
Number of citations: 69 onlinelibrary.wiley.com
DP Waluk, F Sucharski, L Sipos, J Silberring… - Journal of Biological …, 2012 - ASBMB
… Mutation of lysine 19 in recombinant hGLYATL2 to glutamine (K19Q) and arginine (K19R) resulted in a 50–80% lower production of N-oleoyl glycine and N-arachidonoylglycine, …
Number of citations: 22 www.jbc.org
R Takenouchi, K Inoue, Y Kambe, A Miyata - Biochemical and biophysical …, 2012 - Elsevier
N-arachidonoyl glycine (NAGly), a member of lipoamino acids, was reported to exhibit anti-inflammatory effects in experimental ear edema or peritonitis. However the underlying …
Number of citations: 85 www.sciencedirect.com
RL Anderson, DJ Merkler - Journal of biology and nature, 2017 - ncbi.nlm.nih.gov
… function to produce a constant level of N-arachidonoylglycine [23]. Inhibition of the glycine-… decrease in N-arachidonoylglycine, hinting at an effective “shunting” of N-arachidonoylglycine …
Number of citations: 11 www.ncbi.nlm.nih.gov
JR Foster, S Ueno, MX Chen, J Harvey… - Pharmacology …, 2019 - Wiley Online Library
… The order‐of‐potency is N‐palmitoylglycine > 9‐HODE ≈ N‐linoleoylglycine > linoleamide > N‐oleoylglycine ≈ N‐stereoylglycine > N‐arachidonoylglycine > N‐…
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
VB Lu, HL Puhl, SR Ikeda - Molecular pharmacology, 2013 - ASPET
Recent studies propose that N-arachidonyl glycine (NAGly), a carboxylic analogue of anandamide, is an endogenous ligand of the Gα i/o protein–coupled receptor 18 (GPR18). …
Number of citations: 76 molpharm.aspetjournals.org
DP Waluk - 2012 - diva-portal.org
… Mutation of lysine 19 (K19) in recombinant hGLYATL2 to glutamine (K19Q) and arginine (K19R) resulted in a 50-80% lower production of N-oleoyl glycine and N-arachidonoylglycine, …
Number of citations: 4 www.diva-portal.org
G Donvito, F Piscitelli, P Muldoon, A Jackson… - …, 2019 - Elsevier
Cigarette smokers with brain damage involving the insular cortex display cessation of tobacco smoking, suggesting that this region may contribute to nicotine addiction. In the present …
Number of citations: 40 www.sciencedirect.com
F Fezza, JW Dillwith, T Bisogno, JS Tucker… - … et Biophysica Acta (BBA …, 2003 - Elsevier
… with arachidonic acid increased the levels of 2-AG, but not of PEA or other NAEs, and caused the formation of anandamide and of the potent analgesic compound N-arachidonoylglycine…
Number of citations: 54 www.sciencedirect.com
N Battista, M Bari, T Bisogno - Biomolecules, 2019 - mdpi.com
The lipid signal is becoming increasingly crowded as increasingly fatty acid amide derivatives are being identified and considered relevant therapeutic targets. The identification of N-…
Number of citations: 44 www.mdpi.com

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